Cas no 866348-11-0 ((2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide)

(2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- (2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide
- Benzenesulfonic acid, 4-chloro-, 2-[3-[[(3,5-dimethylphenyl)amino]carbonyl]-2H-1-benzopyran-2-ylidene]hydrazide
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- Inchi: 1S/C24H20ClN3O4S/c1-15-11-16(2)13-19(12-15)26-23(29)21-14-17-5-3-4-6-22(17)32-24(21)27-28-33(30,31)20-9-7-18(25)8-10-20/h3-14,28H,1-2H3,(H,26,29)
- InChI Key: RHHBMKZPFDRWNJ-UHFFFAOYSA-N
- SMILES: C1(S(NN=C2OC3=CC=CC=C3C=C2C(NC2=CC(C)=CC(C)=C2)=O)(=O)=O)=CC=C(Cl)C=C1
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- pka: 4.74±0.40(Predicted)
(2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0792-5mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-50mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-10μmol |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-1mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-10mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-3mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-20mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-2μmol |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-5μmol |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0792-2mg |
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide |
866348-11-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
(2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide Related Literature
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on (2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide
Compound Introduction: (2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide (CAS No. 866348-11-0)
(2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its CAS number 866348-11-0, represents a confluence of chromene and sulfonamide functionalities, which are well-documented for their diverse biological activities. The structural motif of this compound incorporates a central imine linkage bridging the chromene scaffold with a sulfonamido group, further decorated with a 3,5-dimethylphenyl substituent at the N-position. Such a configuration not only imparts unique electronic and steric properties but also opens up avenues for exploring its potential pharmacological applications.
The chromene core is a well-established heterocyclic system known for its presence in various natural products and pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions and its aromaticity contribute to its role as a privileged scaffold in medicinal chemistry. In particular, derivatives of chromene have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of the sulfonamido group at the 2-position of the chromene ring adds another layer of functionality, enhancing solubility and bioavailability while also serving as a hinge for further derivatization. The presence of the imine bond not only contributes to the molecular framework but also suggests potential for tautomerization, which can influence the compound's reactivity and biological behavior.
The N-substituent at the 3-position of the chromene ring is particularly noteworthy, as it features a 3,5-dimethylphenyl group. This bulky aromatic ring not only influences the overall shape and orientation of the molecule but also provides steric hindrance that can modulate binding interactions with biological targets. The dimethyl groups at the 3 and 5 positions enhance lipophilicity, which can be crucial for membrane permeability and cellular uptake. This specific substitution pattern has been strategically employed in drug design to optimize pharmacokinetic profiles while maintaining or enhancing biological activity.
Recent advancements in computational chemistry have enabled researchers to delve deeper into understanding the structural and functional properties of such complex molecules. Molecular modeling studies on (2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide have revealed insights into its binding modes with potential biological targets. These studies suggest that the sulfonamido group and the imine moiety are critical for interactions with protein receptors, while the chromene core provides additional contact points. Such findings are invaluable for rational drug design, allowing chemists to make informed modifications to improve potency and selectivity.
The synthesis of this compound represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions to form the imine bond, nucleophilic substitution to introduce the sulfonamido group, and aromatic coupling reactions to assemble the final structure. Each step is meticulously designed to ensure high yield and purity, which are essential for subsequent biological evaluation. The use of advanced catalytic systems has further streamlined these synthetic pathways, making it feasible to produce complex molecules like this one on a larger scale.
Biological exploration of (2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide has been ongoing in several research groups. Preliminary in vitro assays have shown promising activity against various disease-related targets, including enzymes implicated in cancer progression and inflammatory responses. The combination of chromene and sulfonamide functionalities makes this compound a versatile tool for investigating multiple therapeutic pathways simultaneously. For instance, studies have hinted at its potential inhibitory effects on kinases and other enzymes that play pivotal roles in signal transduction cascades.
The role of sulfonamides as pharmacophores cannot be overstated. These functional groups are ubiquitous in approved drugs due to their ability to form stable hydrogen bonds with biological targets. The sulfonamido moiety in this compound is expected to interact favorably with nucleophilic residues in enzymes or receptors, thereby modulating their activity. Additionally, sulfonamides are known for their metabolic stability, which ensures prolonged half-life once administered orally or parenterally.
The dimethylphenyl substituent at the N-position not only contributes to lipophilicity but also introduces electronic effects that can influence reactivity. This aromatic ring can participate in π-stacking interactions with other biomolecules, which could be exploited for designing molecules with enhanced binding affinity or selectivity. Furthermore, the chlorine atom at the 4-position of the benzenesulfonamide group adds another layer of electronic modulation while potentially serving as a handle for further chemical modifications via cross-coupling reactions.
Emerging research trends indicate that hybrid molecules like (2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide will continue to be hotbeds of investigation in drug discovery programs. The ability to rationally combine different pharmacophoric elements into a single molecular entity often leads to compounds with synergistic effects—potentially achieving greater therapeutic efficacy than individual components alone. As computational methods improve and high-throughput screening technologies become more accessible, researchers will be able to rapidly assess large libraries of such hybrid compounds for new leads.
The development of novel synthetic methodologies remains crucial for enabling access to increasingly complex molecules without compromising efficiency or scalability. Techniques such as flow chemistry have emerged as powerful tools for constructing intricate scaffolds like this one under mild conditions with high reproducibility—a significant advantage over traditional batch processing methods.
In conclusion,((2Z)-2-(4-chlorobenzenesulfonamido)imino-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide)CAS No.866348-11-0, stands out as an exemplar of modern medicinal chemistry innovation due to its sophisticated architecture and multifaceted functionality。The integration of chromene、sulfonamide、and dimethylphenyl moieties offers unique opportunities for developing novel therapeutics,with ongoing research poised to uncover further applications across multiple disease areas。As our understanding deepens through interdisciplinary collaborations between synthetic chemists、biologists、and computer scientists,compounds like this one will continue shaping future directions in pharmaceutical discovery。
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